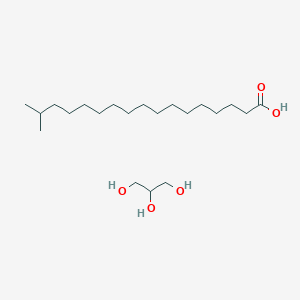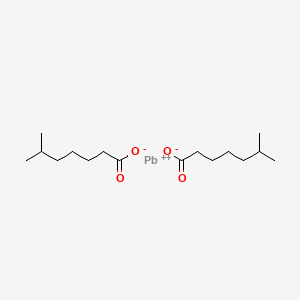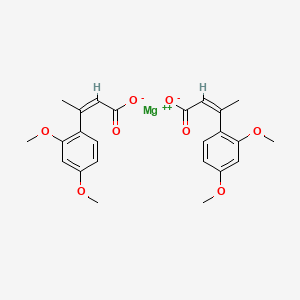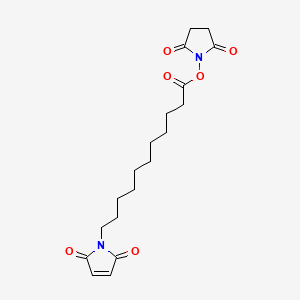
Regaloside B
描述
科学研究应用
瑞格洛苷 B 有几个科学研究应用,包括:
化学: 用作研究苯丙烷类化合物生物合成和代谢的模型化合物。
生物学: 研究其在植物防御机制中的作用及其对细胞过程的影响。
作用机制
瑞格洛苷 B 通过抑制诱导型一氧化氮合酶和环氧合酶-2 的表达发挥作用 . 这些酶参与炎症反应,抑制这些酶会导致促炎介质的产生减少。 该化合物还通过清除自由基和抑制脂质过氧化而表现出抗氧化活性 .
生化分析
Biochemical Properties
Regaloside B interacts with key enzymes in the inflammatory response, specifically iNOS and COX-2 . By inhibiting these enzymes, this compound can reduce inflammation. The nature of these interactions is inhibitory, with this compound preventing the normal function of these enzymes .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It can inhibit the expression of iNOS and COX-2, which are key players in the inflammatory response This suggests that this compound could influence cell signaling pathways related to inflammation
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibitory effects on iNOS and COX-2 These enzymes are involved in the production of inflammatory mediators, and by inhibiting them, this compound can reduce inflammation
准备方法
合成路线及反应条件
瑞格洛苷 B 可以从百合属植物(Lilium lancifolium Thunb.)的鳞茎中提取,使用深共熔溶剂。 优化的提取条件包括 50°C 的提取温度,40 分钟的提取时间,1:25 的固液比,以及深共熔溶剂中 20% 的水含量 . 这种方法比传统的有机溶剂提取法更有效。
工业生产方法
瑞格洛苷 B 的工业生产涉及高速逆流色谱法,用于从百合属植物鳞茎中分离和制备酚类甘油糖苷。 乙酸乙酯-正丁醇-水(0.5% 醋酸,按体积计 3:1.5:5)用作两相溶剂体系 .
化学反应分析
反应类型
瑞格洛苷 B 会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧气。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。反应通常在受控的温度和压力条件下进行。
主要生成物
这些反应生成的主要产物取决于所用试剂和条件的具体情况。例如,瑞格洛苷 B 的氧化会导致醌的形成,而还原会产生醇。
相似化合物的比较
类似化合物
瑞格洛苷 A: 另一种从百合属植物中分离得到的苯丙烷类化合物,具有类似的抗炎特性.
乙酰瑞格洛苷 C: 表现出强烈的抗氧化活性并抑制脂质过氧化.
独特之处
瑞格洛苷 B 的独特之处在于其特殊的分子结构,以及抑制诱导型一氧化氮合酶和环氧合酶-2 的能力。 这种双重抑制使其成为开发抗炎疗法的有希望的候选药物 .
属性
IUPAC Name |
[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKQOLPNKNHLBO-KRJCNZRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420049 | |
| Record name | Regaloside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114420-67-6 | |
| Record name | Regaloside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Regaloside B and how was it characterized?
A1: this compound is a phenylpropanoid with the IUPAC name 1-O-p-coumaroyl-2-O-β-glucopyranosyl-3-O-acetylglycerol. [] While its molecular formula and weight aren't explicitly mentioned in the provided abstracts, its structure was elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and Mass Spectrometry (MS). [] These techniques allowed researchers to determine the arrangement of atoms and functional groups within the molecule.
Q2: How does the extraction method influence the yield of this compound from Lilium species?
A2: [] found that Deep Eutectic Solvents (DESs) provided a more efficient extraction method for this compound from Lilium lancifolium Thunb. bulbs compared to conventional organic solvents. This highlights the importance of optimizing extraction techniques for maximizing the yield of this compound.
Q3: How is this compound quantified in complex mixtures?
A4: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a key analytical technique for quantifying this compound. [] Researchers establish a chromatographic fingerprint of the sample, identifying this compound by comparing its retention time and UV spectrum to a known standard. This method allows for the quantification of this compound even in complex mixtures like plant extracts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















